molecular formula C24H26N2O5S B4913837 2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide

2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide

Cat. No.: B4913837
M. Wt: 454.5 g/mol
InChI Key: DCFPBCXBVGAHKB-UHFFFAOYSA-N
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Description

2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. This compound is characterized by its complex molecular structure, which includes functional groups such as ethoxy, methylsulfonyl, anilino, and phenylmethoxy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the introduction of functional groups. Common reagents used in these reactions include ethyl iodide, methylsulfonyl chloride, and phenylmethanol. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with analogous functional groups, such as:

  • N-(4-methoxyphenyl)-2-(2-ethoxyphenyl)acetamide
  • N-(4-phenylmethoxyphenyl)-2-(2-methylsulfonylanilino)acetamide

Uniqueness

What sets 2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-3-30-23-12-8-7-11-22(23)26(32(2,28)29)17-24(27)25-20-13-15-21(16-14-20)31-18-19-9-5-4-6-10-19/h4-16H,3,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFPBCXBVGAHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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